molecular formula C8H5F2NO2 B8765142 1,3-Difluoro-4-nitro-2-vinylbenzene

1,3-Difluoro-4-nitro-2-vinylbenzene

Cat. No. B8765142
M. Wt: 185.13 g/mol
InChI Key: NTFUUVUXZJOSPM-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

A solution of 2-bromo-1,3-difluoro-4-nitrobenzene (0.20 g, 0.84 mmol), tributylvinylstannane (0.27 mL, 0.924 mmol) and Pd(PPh3)4 (48.6 mg, 0.042 mmol) in dioxane (4 mL) was heated at 150° C. for 1 h using microwave irradiation. The cooled reaction mixture was concentrated in vacuo, the resulting residue was purified by column chromatography (Si—PCC, eluant 2-10% EtOAc in cyclohexane) affording the title compound as a pale orange oil (0.119 g, 77%). 1H NMR (CDCl3, 300 MHz): 8.01-7.93 (1H, m), 7.03 (1H, dt, J=9.2, 1.9 Hz), 6.71 (1H, dd, J=18.0, 12.0 Hz), 6.15 (1H, d, J=18.0 Hz), 5.77 (1H, d, J=12.0 Hz)
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
tributylvinylstannane
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
48.6 mg
Type
catalyst
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([F:8])=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:4][C:3]=1[F:12].[CH2:13](C([SnH3])=C(CCCC)CCCC)[CH2:14]CC>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:12][C:3]1[CH:4]=[CH:5][C:6]([N+:9]([O-:11])=[O:10])=[C:7]([F:8])[C:2]=1[CH:13]=[CH2:14] |^1:37,39,58,77|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1F)[N+](=O)[O-])F
Name
tributylvinylstannane
Quantity
0.27 mL
Type
reactant
Smiles
C(CCC)C(=C(CCCC)CCCC)[SnH3]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
48.6 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
microwave irradiation
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography (Si—PCC, eluant 2-10% EtOAc in cyclohexane)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C=C1)[N+](=O)[O-])F)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.119 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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